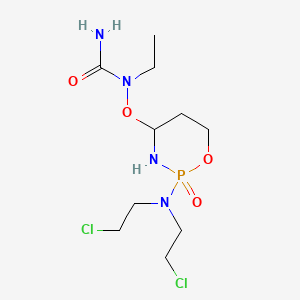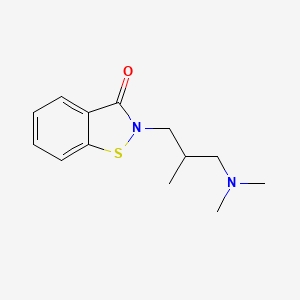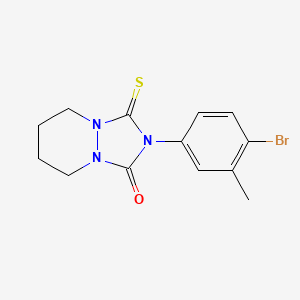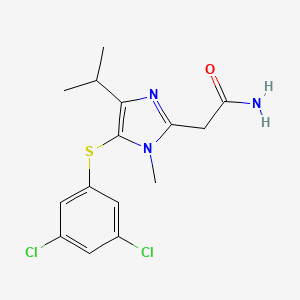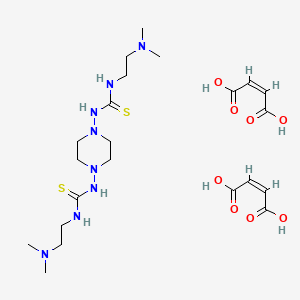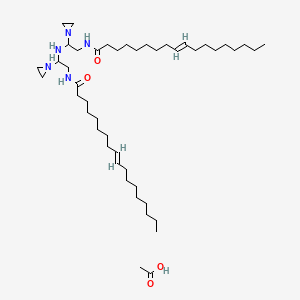
N,N'-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate is a complex organic compound with the molecular formula C44H87N5O2.C2H4O2 and a molecular weight of 774.21408 g/mol. This compound is characterized by its long-chain fatty acid amide structure, which includes multiple aziridine rings and unsaturated octadec-9-enamide groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate typically involves the reaction of octadec-9-enoic acid with ethylenediamine derivatives under controlled conditions. The reaction proceeds through the formation of intermediate amides, which are subsequently cyclized to form aziridine rings. The final product is obtained by acetylation of the intermediate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to optimize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and hydroxides.
Reduction: Reduction reactions can convert the aziridine rings into amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted amides and other derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and surfactants.
Wirkmechanismus
The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate involves its interaction with biological membranes and proteins. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, the aziridine rings can react with nucleophilic sites on proteins, leading to covalent modifications and altered protein activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide): Lacks the acetyl group present in the monoacetate derivative.
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) diacetate: Contains two acetyl groups instead of one.
Uniqueness
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate is unique due to its specific acetylation pattern, which imparts distinct physicochemical properties and biological activities. The presence of a single acetyl group enhances its solubility and reactivity compared to its non-acetylated and diacetylated counterparts.
Eigenschaften
CAS-Nummer |
94023-39-9 |
|---|---|
Molekularformel |
C46H87N5O4 |
Molekulargewicht |
774.2 g/mol |
IUPAC-Name |
acetic acid;(E)-N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-[[(E)-octadec-9-enoyl]amino]ethyl]amino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C44H83N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h17-20,41-42,47H,3-16,21-40H2,1-2H3,(H,45,50)(H,46,51);1H3,(H,3,4)/b19-17+,20-18+; |
InChI-Schlüssel |
RPTBBLLTNRNQBF-ZGWGUCJNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCC(N1CC1)NC(N2CC2)CNC(=O)CCCCCCC/C=C/CCCCCCCC.CC(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCC=CCCCCCCCC)N1CC1)N2CC2.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



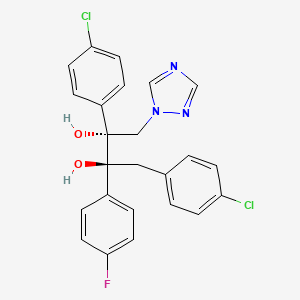
![(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B12694114.png)
![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)
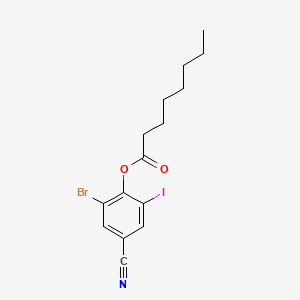
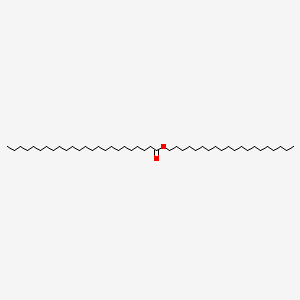
![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)


